molecular formula C22H22FN3O2 B2835309 6-fluoro-N-(3-methoxyphenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1358659-54-7

6-fluoro-N-(3-methoxyphenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2835309
CAS No.: 1358659-54-7
M. Wt: 379.435
InChI Key: NMBIJUSKXAZQBK-UHFFFAOYSA-N
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Description

6-fluoro-N-(3-methoxyphenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, a methoxyphenyl group, and a piperidinyl methanone moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(3-methoxyphenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Attachment of the Methoxyphenyl Group: This step involves the nucleophilic aromatic substitution of a suitable methoxyphenyl derivative onto the quinoline core.

    Formation of the Piperidinyl Methanone Moiety: The final step involves the reaction of the intermediate compound with piperidin-1-ylmethanone under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the quinoline and methoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and methoxyphenyl derivatives.

Scientific Research Applications

6-fluoro-N-(3-methoxyphenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (6-Fluoro-4-((3-chlorophenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    (6-Fluoro-4-((3-methylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone: Similar structure but with a methylphenyl group instead of a methoxyphenyl group.

Uniqueness

6-fluoro-N-(3-methoxyphenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

[6-fluoro-4-(3-methoxyanilino)quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-28-17-7-5-6-16(13-17)25-21-18-12-15(23)8-9-20(18)24-14-19(21)22(27)26-10-3-2-4-11-26/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBIJUSKXAZQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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